1-Benzoyl-4-oxo-nipecotic acid ethyl ester
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Description
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 1-benzoyl-4-oxo-3-piperidinecarboxylate . The InChI code is 1S/C15H17NO4/c1-2-20-15(19)12-10-16(9-8-13(12)17)14(18)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 275.3 .Scientific Research Applications
Chemical Synthesis and Characterization
1-Benzoyl-4-oxo-nipecotic acid ethyl ester is involved in various chemical syntheses and characterizations, serving as a precursor or intermediate in the production of complex molecules. For example, it has been used in the synthesis of N-arylmethyl(1-benzyl) and N-aroyl(1-benzoyl) 4-(4-fluoromethylphenoxymethyl)piperidines as potential sigma receptor ligands. These compounds are analogous to the potent and highly selective sigma-1 ligand [18F]-FPS but are designed with enhanced or alternative binding and transport profiles. The synthesis process involves N-aroylation and functional group manipulation, highlighting the compound's utility in developing fluorinated ligands for sigma receptors (Jwad et al., 2019).
Biocatalysis for Pharmaceutical Intermediates
Biocatalytic processes utilize this compound for preparing chiral pharmaceutical intermediates. These processes are crucial for the chemical synthesis of various drug candidates, demonstrating the compound's role in the pharmaceutical industry's manufacturing processes. One notable application is the microbial reduction and transformation of related compounds into chiral intermediates for anticholesterol drugs, highlighting its significance in developing therapeutics (Patel, 2008).
Organic Syntheses and Reagent Development
The compound also finds applications in organic syntheses, particularly in developing novel reagents and methodologies. For instance, its derivatives have been tested as additives in carbodiimide approaches for synthesizing α-ketoamide derivatives. This demonstrates its utility in organic chemistry for creating efficient synthesis pathways with improved yield and purity, essential for developing pharmaceuticals and other chemical entities (El‐Faham et al., 2013).
Advancements in Material Science
This compound contributes to material science, particularly in enhancing ionic transport in solid polymer electrolytes. Its derivatives have been explored as plasticizers in high molecular weight matrices to improve ionic conductivity, showcasing the compound's impact on developing advanced materials for energy storage applications (Michael et al., 1997).
properties
IUPAC Name |
ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-20-15(19)12-10-16(9-8-13(12)17)14(18)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXIEUAIMGNDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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